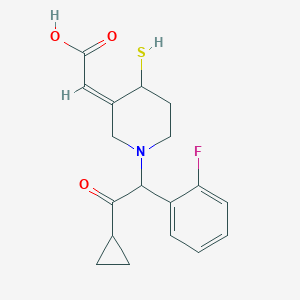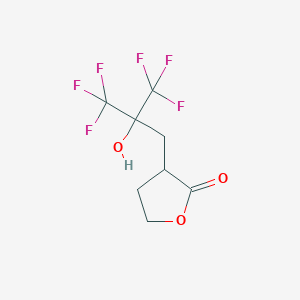
Quinazolin-5-amine
説明
Quinazolin-5-amine is a compound that has drawn considerable attention due to its wide range of applications in the field of pharmaceutical chemistry . It is reported for its diversified biological activities .
Synthesis Analysis
Quinazoline derivatives have been intensively researched, providing a wide range of compounds with diverse biological roles . The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Molecular Structure Analysis
Quinazolin-5-amine has a linear formula of C8 H7 N3 . Quinazolines and quinazolinones are classes of fused heterocycles that are of considerable interest because of the diverse range of their biological properties .Chemical Reactions Analysis
Quinazoline derivatives have shown promising activity against different tumors . They have been considered as a novel class of cancer chemotherapeutic agents . Quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues .Physical And Chemical Properties Analysis
Quinazolin-5-amine has a molecular weight of 145.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学的研究の応用
Medicinal Chemistry: Synthesis of Clinical Drugs
Quinazolin-5-amine forms the core structure in various clinical drugs, such as gefitinib and erlotinib, which are used for treating diseases like cancer . The compound’s ability to modify solubility, lipophilicity, and polarity enhances potency, selectivity, and metabolic stability in drug development .
Organic Synthesis: Transition Metal-Catalyzed Reactions
In organic synthesis, quinazolin-5-amine derivatives are synthesized using transition metal-catalyzed reactions. These methods include C-H activation and cascade reactions, which are crucial for constructing the quinazoline scaffold .
Antimicrobial Agents: Development of New Antibiotics
Quinazolin-5-amine derivatives have shown promise as antimicrobial agents. They are being explored for the development of novel antibiotics to treat resistant bacterial strains, addressing the critical need for new antibacterial agents .
Anticancer Activity: Targeting Cancer Cells
Quinazolin-5-amine has been identified as a key scaffold in the design of anticancer drugs. Its derivatives exhibit a broad spectrum of biological activities, including the ability to target and kill cancer cells .
Neurological Disorders: Treatment of Parkinsonism and PTSD
Some quinazolin-5-amine derivatives are used to treat neurological disorders such as Parkinsonism and post-traumatic stress disorder (PTSD). These compounds can modulate neurological pathways, providing therapeutic benefits .
Cardiovascular Applications: Management of Hypertension
Quinazolin-5-amine derivatives like prazosin and doxazosin are utilized in the management of hypertension and benign prostatic hyperplasia. They work by relaxing blood vessels and improving blood flow .
Antiviral Research: HIV and Other Viral Infections
Research into quinazolin-5-amine derivatives has extended into antiviral applications, particularly in the treatment of HIV. Their ability to interfere with viral replication makes them valuable in this field .
Agricultural Chemistry: Development of Agrochemicals
The quinazoline core is also found in several agrochemicals. Quinazolin-5-amine derivatives are being investigated for their potential use in protecting crops from pests and diseases .
将来の方向性
特性
IUPAC Name |
quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDQPVGKVPPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633794 | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-5-amine | |
CAS RN |
101421-71-0 | |
| Record name | 5-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)

